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Compound of Interest

Compound Name:
5-(4-Fluorophenyl)oxazolidin-2-

one

Cat. No.: B13538541

Get Quote

Executive Summary
Compound: 5-(4-Fluorophenyl)oxazolidin-2-one CAS Registry Number: 19338-43-3

Molecular Formula: C

H

FNO

Molecular Weight: 181.16 g/mol

This technical guide provides a comprehensive spectroscopic analysis of 5-(4-
fluorophenyl)oxazolidin-2-one, a critical pharmacophore scaffold used in the synthesis of

antibacterial agents (e.g., Linezolid derivatives) and monoamine oxidase inhibitors (MAOIs).

The 5-aryl-2-oxazolidinone core is structurally distinct due to its cyclic carbamate functionality,

which imparts unique vibrational and magnetic resonance signatures.

The following analysis synthesizes data from standard synthetic routes (e.g., from 4-

fluorostyrene oxide) and established structure-spectroscopy relationships for oxazolidinone

derivatives.
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Molecular Characterization Strategy
To fully validate the structure of 5-(4-fluorophenyl)oxazolidin-2-one, a multi-modal

spectroscopic approach is required. The strategy focuses on confirming the integrity of the

heterocyclic ring and the para-substitution of the phenyl ring.

Structural Elucidation Workflow
The following diagram illustrates the logical flow for confirming the molecular structure, moving

from mass identification to stereochemical and functional verification.
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(1740-1760 cm⁻¹)
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Confirm AA'BB' Aromatic Pattern

¹³C & ¹⁹F NMR
Confirm C-F Coupling

Verify Carbonyl Carbon
Validated Structure

Click to download full resolution via product page

Figure 1: Step-by-step spectroscopic validation workflow for 5-(4-fluorophenyl)oxazolidin-2-
one.

Detailed Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural confirmation. The 5-substituted oxazolidinone ring creates

a chiral center at C5, making the C4 protons diastereotopic.

H NMR Analysis (300-500 MHz, CDCl

or DMSO-d

)
The spectrum is characterized by the ABX spin system of the heterocyclic ring and the AA'BB'

system of the para-substituted aromatic ring.
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Position
Shift (

, ppm)
Multiplicity Integration

Assignment
Logic

NH 6.00 - 7.80 br s 1H

Broad singlet;

shift varies with

concentration

and solvent (H-

bonding).

Ar-H 7.30 - 7.45 m 2H

Ortho to

oxazolidinone

ring. Part of

AA'BB' system.

[1]

Ar-H 7.05 - 7.15 m 2H

Ortho to

Fluorine.

Shielded by F;

shows

coupling.

C5-H 5.55 - 5.75 dd or t 1H

Deshielded

benzylic methine

next to Oxygen.

Characteristic of

5-aryl

substitution.

C4-H 3.90 - 4.05 t or dd 1H

Diastereotopic

methylene proton

next to Nitrogen.

C4-H 3.50 - 3.65 dd 1H

Diastereotopic

methylene proton

next to Nitrogen.

Key Diagnostic Feature: The coupling between the Fluorine atom and the aromatic protons

creates a complex multiplet structure in the 7.0–7.5 ppm region, distinct from the standard
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monosubstituted phenyl pattern.

C NMR Analysis (75-125 MHz)
The

C spectrum is definitive due to the C-F coupling constants (

), which split the aromatic carbon signals.

Carbon Type
Shift (

, ppm)

Coupling (

, Hz)
Assignment

C-F (Ar) ~162.5

Carbon directly

bonded to Fluorine

(doublet).

C=O ~159.5 -
Cyclic carbamate

carbonyl.

C-ipso (Ar) ~135.0
Carbon attached to

the oxazolidinone ring.

C-ortho (Ar) ~127.5
Carbons meta to

Fluorine.

C-meta (Ar) ~115.8
Carbons ortho to

Fluorine (doublet).

C5 (Ring) ~78.0 -
Methine carbon

bonded to Oxygen.

C4 (Ring) ~48.0 -
Methylene carbon

bonded to Nitrogen.

F NMR
Shift:

-113 to -115 ppm (singlet or multiplet depending on decoupling).

Utility: Immediate confirmation of the fluorine atom's presence and electronic environment.
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Infrared (IR) Spectroscopy
IR spectroscopy provides rapid confirmation of the functional groups, particularly the cyclic

carbamate.

N-H Stretch: 3250 – 3350 cm

(Broad, medium intensity).

C=O Stretch: 1740 – 1760 cm

(Strong, sharp). Note: This is higher than acyclic amides due to ring strain.

C=C Aromatic: 1510, 1605 cm

.

C-F Stretch: 1220 – 1250 cm

(Strong).

C-O-C / C-N Stretch: 1050 – 1200 cm

.

Mass Spectrometry (MS)[2]
Ionization Mode: Electron Impact (EI) or Electrospray Ionization (ESI+).

Molecular Ion:

EI:

181 [M]

ESI:

182 [M+H]

Fragmentation Pattern (EI):
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181

137: Loss of CO

(44 Da). This is the diagnostic cleavage of the oxazolidinone ring.

137

109: Loss of CH

=NH (28 Da) or ethylene fragments, generating the 4-fluorobenzyl cation or related
stabilized radical cation.

109: 4-Fluorobenzyl cation (Characteristic for 4-F-benzyl derivatives).

Molecular Ion [M]⁺
m/z 181

[M - CO₂]⁺
m/z 137

(Aziridine/Imine intermediate)

- CO₂ (44 Da)

Fluorobenzyl Cation
m/z 109

- CH₂NH (29 Da)

Click to download full resolution via product page

Figure 2: Proposed fragmentation pathway for 5-(4-fluorophenyl)oxazolidin-2-one under

Electron Impact (EI) ionization.

Experimental Protocols
Synthesis for Reference Standard
To generate a verifiable standard for spectroscopic comparison, the following established

protocol using 4-fluorostyrene oxide is recommended. This method ensures the correct
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regiochemistry (5-aryl isomer).

Reaction:

Protocol:

Reagents: Dissolve 4-fluorostyrene oxide (1.0 equiv) and urea (2-3 equiv) in a polar solvent

(e.g., NMP or DMF).

Catalysis: Add a Lewis acid catalyst (e.g., AlCl

or a specific organocatalyst) if required to promote ring opening.

Conditions: Heat to 100–130°C for 4–8 hours.

Workup: Pour into water, extract with ethyl acetate. Wash with brine.

Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Eluent:

Hexanes/Ethyl Acetate 1:1).

Yield: Expect 60–80% as a white solid.

Sample Preparation for NMR
Solvent: Use DMSO-d

for better solubility and sharper NH peaks, or CDCl

for standard comparison.

Concentration: Dissolve ~5-10 mg of the solid in 0.6 mL of solvent.

Reference: Ensure TMS (0.00 ppm) or residual solvent peak (CDCl

: 7.26 ppm; DMSO: 2.50 ppm) is referenced correctly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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